Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate
Overview
Description
Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate is a complex organic compound that features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the Boc protecting group. The final step involves the addition of the iodomethyl and ethyl carbonate groups.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Addition of Iodomethyl and Ethyl Carbonate Groups: The final step involves the reaction of the Boc-protected piperidine with iodomethane and ethyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Carbonate Hydrolysis: The ethyl carbonate group can be hydrolyzed under basic or acidic conditions to form the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as the solvent.
Hydrolysis: Basic hydrolysis can be performed using sodium hydroxide (NaOH) in water, while acidic hydrolysis may involve hydrochloric acid (HCl).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as thiomethyl derivatives, amines, or ethers.
Deprotection: The major product is the free amine derivative of the piperidine ring.
Hydrolysis: The products are the corresponding alcohol and carbon dioxide.
Scientific Research Applications
Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The compound can be used in the preparation of functionalized materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The iodomethyl group can serve as a reactive handle for further functionalization or as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine: Similar in structure but lacks the iodomethyl and ethyl carbonate groups.
Iodomethyl piperidine: Lacks the Boc protecting group and the ethyl carbonate group.
Ethyl carbonate derivatives: Compounds with similar carbonate groups but different substituents on the piperidine ring.
Uniqueness
Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate is unique due to the combination of the Boc-protected piperidine ring, the iodomethyl group, and the ethyl carbonate group. This combination provides versatility in synthetic applications and potential for diverse chemical transformations.
Properties
IUPAC Name |
tert-butyl 4-[2-(iodomethoxycarbonyloxy)ethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO5/c1-14(2,3)21-12(17)16-7-4-11(5-8-16)6-9-19-13(18)20-10-15/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEMDRFRLSCXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOC(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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